molecular formula C15H14ClNO3 B11208067 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11208067
M. Wt: 291.73 g/mol
InChI Key: MXPBHUCQVHYQAP-UHFFFAOYSA-N
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Description

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include chlorinated phenols and isoindole derivatives. The reaction conditions may involve:

    Reagents: Chlorinating agents, reducing agents, and catalysts.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Conditions: Controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product. The process may include:

    Raw Materials: Bulk chemicals and reagents.

    Equipment: Reactors, distillation units, and purification systems.

    Quality Control: Analytical techniques such as HPLC and NMR to monitor the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes.

    Interact with Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione
  • 2-(5-chloro-2-hydroxyphenyl)hexahydroisoindole-1,3-dione

Uniqueness

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of a hexahydro-1H-4,7-methanoisoindole ring system

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H14ClNO3/c16-9-3-4-11(18)10(6-9)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h3-4,6-8,12-13,18H,1-2,5H2

InChI Key

MXPBHUCQVHYQAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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